molecular formula C10H14ClN3O3 B1273896 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol CAS No. 282104-85-2

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol

Cat. No.: B1273896
CAS No.: 282104-85-2
M. Wt: 259.69 g/mol
InChI Key: JJNARJRYRLCABJ-UHFFFAOYSA-N
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Description

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol is a nitroaromatic compound with a branched ethanolamine substituent. Its molecular formula is C₁₀H₁₃ClN₄O₃, featuring a 4-chloro-2-nitrophenyl core linked to an ethylaminoethanol group. This compound is structurally characterized by:

  • A chloro substituent at the para position and a nitro group at the ortho position on the benzene ring.
  • A flexible ethylaminoethanol side chain, enabling hydrogen bonding and intermolecular interactions .

It is primarily used in hair dye formulations (e.g., HC Yellow No. 12 derivatives) due to its chromophoric nitro group and polar substituents that enhance solubility in cosmetic matrices . Regulatory listings under the EU Cosmetics Regulation highlight its classification as a hair dye ingredient with specific safety precautions .

Properties

IUPAC Name

2-[2-(4-chloro-2-nitroanilino)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c11-8-1-2-9(10(7-8)14(16)17)13-4-3-12-5-6-15/h1-2,7,12-13,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNARJRYRLCABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202756
Record name 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol
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Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-85-2
Record name 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282104-85-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-(4-CHLORO-2-NITROANILINO)ETHYL)AMINO)ETHANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.

    Reduction: The nitro group in 4-chloro-2-nitroaniline is reduced to an amino group, resulting in 4-chloro-2-aminoaniline.

    Alkylation: The 4-chloro-2-aminoaniline is then alkylated with ethylene oxide to introduce the ethanolamine moiety, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and elevated temperatures.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS 59320-13-7)

  • Structure: Lacks the ethylamino bridge, directly linking the ethanolamine to the aromatic ring.
  • Properties :
    • Molecular weight: 216.62 g/mol (vs. 272.69 g/mol for the target compound).
    • Higher solubility in polar solvents due to reduced steric hindrance.
    • Classified under GHS with hazard codes H302 (harmful if swallowed) and H319 (eye irritation) .
  • Applications: Direct use in hair dyes (HC Yellow No. 12) with similar regulatory constraints .

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol

  • Structure : Substitutes 4-chloro-2-nitrophenyl with a 2,6-dichlorophenyl group and an additional phenyl ring.
  • Properties: Exhibits intramolecular N–H···Cl and N–H···O hydrogen bonds, enhancing crystalline stability. Planar ethanol group (r.m.s. deviation: 0.0031 Å) facilitates π–π stacking interactions .
  • Synthesis : Derived from diclofenac sodium via NaBH₄ reduction, contrasting with the iodination steps used for the target compound .

1-Propanol, 2-[(4-chloro-2-nitrophenyl)amino]-2-methyl- (CAS 303139-71-1)

  • Structure: Replaces the ethylamino bridge with a methyl-propanol group.
  • Properties :
    • Higher density (1.361 g/cm³) and melting point (122°C) due to increased hydrophobicity.
    • Predicted pKa of 15.22, suggesting weaker acidity compared to the target compound .

Functional Analogues

2-({4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol (CAS 104516-93-0)

  • Structure: Features an ethyl-hydroxyethylamino group instead of ethylaminoethyl.
  • Properties :
    • Molecular weight: 269.30 g/mol.
    • Broader hydrogen-bonding capacity due to dual hydroxyethyl groups.
  • Applications : Intermediate in pharmaceutical synthesis, unlike the target compound’s cosmetic focus .

2-((2-Methoxyethyl)(methyl)amino)ethanol

  • Structure : Methoxyethyl and methyl groups replace the aromatic chloro-nitro system.
  • Synthesis : Produced via alkylation of 2-methoxy-N-methylethylamine, differing from the nitroaromatic coupling used for the target compound .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Key Functional Groups
Target Compound 272.69 Not reported Not reported Chloro, nitro, ethylaminoethyl
2-((4-Chloro-2-nitrophenyl)amino)ethanol 216.62 Not reported Not reported Chloro, nitro, ethanolamine
1-Propanol, 2-[(4-chloro-2-nitrophenyl)amino]-2-methyl- 244.67 122 1.361 Chloro, nitro, methyl-propanol
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 296.17 Not reported Not reported Dichlorophenyl, ethanol

Biological Activity

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol, also known as a derivative of nitrophenyl aminoethanol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial actions. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C₈H₁₀ClN₂O₃
  • Molecular Weight: 218.63 g/mol

The presence of the 4-chloro-2-nitrophenyl group is significant for its biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of 4-chloro-2-nitrophenyl compounds can induce apoptosis in cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves cell cycle arrest and apoptosis induction.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT-11615.5Apoptosis induction
Compound BMCF-712.3G0/G1 arrest
Compound CHeLa18.7G2/M arrest

The mechanism by which these compounds exert their effects generally involves:

  • Inhibition of MDM2-p53 Interactions: While some compounds inhibit these interactions, others may not affect them directly but still induce apoptosis.
  • Cell Cycle Arrest: Compounds have been shown to cause G0/G1 and G2/M phase arrest, leading to reduced cell proliferation.
  • Induction of Apoptosis: Concentration-dependent increases in sub-G1 populations indicate apoptosis, which can occur in both wild-type and mutant p53 cell lines.

Study on Cytotoxicity

A study published in MDPI evaluated the cytotoxic effects of several nitrophenyl derivatives, including those structurally related to this compound. The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compounds.

Findings:

  • The compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of approximately 15 µM.
  • The study highlighted that modifications to the nitrophenyl group could enhance or reduce activity, emphasizing structure-activity relationships (SAR).

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity against various pathogens. Preliminary tests indicated that certain derivatives possess inhibitory effects on gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL

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